N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a furan ring, a pyridine ring, and a thiazole ring, all of which are common in pharmaceutical compounds. The isopropylthio and acetyl groups could potentially be involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electronic and steric properties of these groups would likely have a significant impact on the compound’s reactivity and interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings might increase its stability, while the various functional groups could affect its solubility and reactivity .Scientific Research Applications
Antiprotozoal Agents
Compounds with intricate structures similar to the specified chemical have been investigated for their antiprotozoal properties. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and shown strong DNA affinities, indicating potential as antiprotozoal agents. These compounds exhibited significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, suggesting their potential application in treating diseases caused by these protozoa (Ismail et al., 2004).
Antimicrobial Activities
The synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using both conventional and microwave techniques has been explored, highlighting their valuable biological activities. These compounds possess significant antimicrobial properties, which could be indicative of the potential of related compounds for use in developing new antimicrobial agents (Youssef et al., 2012).
Antioxidant and Anticancer Agents
The use of enaminones as precursors for synthesizing substituted pyrazoles with antitumor and antimicrobial activities has been reported. These novel compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines and antimicrobial activity, showing promising results that suggest potential research applications in cancer therapy and infection control (Riyadh, 2011).
Amplifiers of Phleomycin
Research into unfused heterobicycles has shown that certain compounds can act as amplifiers of phleomycin against Escherichia coli, indicating their potential utility in enhancing antibiotic efficacy. Such compounds, including those with pyridinylpyrimidine structures, have demonstrated significant activities, suggesting a potential research avenue for the development of novel antibiotic adjuvants (Brown & Cowden, 1982).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-[2-(4-propan-2-ylsulfanylphenyl)acetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-14(2)29-17-5-3-15(4-6-17)11-20(26)25-9-7-18-19(12-25)30-22(23-18)24-21(27)16-8-10-28-13-16/h3-6,8,10,13-14H,7,9,11-12H2,1-2H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMKQORNJIVKHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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